4-decylaniline Hydrochloride

説明

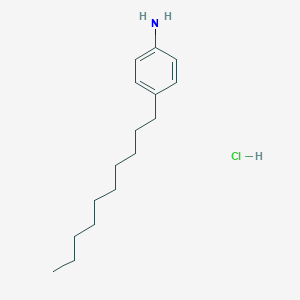

4-Decylaniline Hydrochloride is an organic compound with the molecular formula C16H28ClN. It is a derivative of aniline, where the aniline ring is substituted with a decyl group at the para position and is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Decylaniline Hydrochloride typically involves the alkylation of aniline. The process begins with the reaction of aniline with decyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution. The resulting 4-decylaniline is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反応の分析

Types of Reactions: 4-Decylaniline Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Material Science

4-Decylaniline hydrochloride is utilized in polymer chemistry and as an additive in coatings due to its hydrophobic characteristics. The compound can enhance the properties of polymers by improving their mechanical strength and thermal stability. Additionally, it serves as a surfactant in various formulations, contributing to better dispersion and stability of materials.

Table 1: Properties of this compound in Material Science

| Property | Description |

|---|---|

| Chemical Formula | C₁₆H₂₈ClN |

| Solubility | Enhanced in aqueous solutions due to hydrochloride form |

| Applications | Polymer additives, coatings, surfactants |

Biological Research

In biological applications, this compound has been studied for its interactions with lipid membranes. Research indicates that it can be incorporated into lipid vesicles, enhancing the stability of biomimetic membranes. This property is crucial for developing biosensors and drug delivery systems.

Case Study: Electrografting of Lipid Vesicles

A study demonstrated that mixed lipid vesicles containing 4-decylaniline were electrografted onto electrodes, significantly increasing the stability of lipid deposits from less than one day to approximately two weeks. This stability is essential for applications involving biosensors and membrane protein studies, where maintaining the integrity of the lipid environment is critical .

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in the development of sensors. Its ability to undergo diazotization reactions allows it to be used as a probe for detecting nitrites in aqueous solutions.

Table 2: Applications in Analytical Chemistry

| Application | Mechanism |

|---|---|

| Nitrite Detection | Diazotization reaction forms triazene products |

| Liquid Crystal Sensors | Alters optical properties based on nitrite presence |

In a notable case, researchers developed a liquid-crystal-based sensor using 4-decylaniline for detecting nitrite ions. The sensor exhibited a bright-to-dark transition in optical images upon interaction with nitrites, demonstrating its potential utility in environmental monitoring .

Synthesis and Reactivity

The synthesis of this compound typically involves alkylation reactions where a decyl group is introduced to an aniline derivative. This compound can form diazonium salts, which are reactive intermediates useful in various organic synthesis processes.

Table 3: Comparison with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Ethylaniline | C₉H₁₃N | Shorter ethyl chain; higher water solubility |

| 4-Octylaniline | C₁₄H₁₉N | Intermediate alkyl chain; different reactivity |

| 4-Chloroaniline | C₆H₆ClN | Halogen substitution; used in dye synthesis |

The unique properties of this compound enable distinct interactions in biological systems compared to other alkylanilines, potentially leading to novel applications in both research and industrial settings .

作用機序

The mechanism of action of 4-Decylaniline Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The decyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The hydrochloride salt form increases its solubility in aqueous environments, facilitating its use in various applications .

類似化合物との比較

- 4-Octylaniline

- 4-Dodecylaniline

- 4-Tetradecylaniline

- 4-Hexadecylaniline

Comparison: 4-Decylaniline Hydrochloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain analogs, it offers a balance between hydrophobicity and solubility, making it suitable for a wide range of applications. Its specific interactions with molecular targets also differentiate it from other similar compounds .

生物活性

4-Decylaniline Hydrochloride is a chemical compound with potential applications in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound is derived from 4-decylaniline, characterized by a benzene ring with an amine group (NH2) at the para position and a decyl chain (C10H21) attached to the same carbon. The hydrochloride form enhances solubility in aqueous environments, facilitating its biological applications.

Molecular Formula

- Chemical Formula : C16H28ClN

- Molecular Weight : 273.87 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its lipophilicity due to the decyl group, which allows it to interact effectively with lipid membranes. This interaction can disrupt cellular processes by affecting membrane integrity and fluidity.

Key Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural features suggest potential interactions with various receptors, possibly affecting signal transduction pathways.

Biological Applications

Research has indicated several potential applications for this compound in biology and medicine:

- Therapeutic Potential : Investigated for use as a building block in drug development due to its ability to modify biological pathways.

- Aquatic Toxicity Studies : Evaluated for its toxicity in aquatic environments, providing insights into its environmental impact and safety profile .

- Material Science : Used in the synthesis of functional materials that may have biological relevance.

Case Study 1: Inhibition of Enzymatic Activity

A study explored the effects of this compound on sphingosine kinases (SphK1 and SphK2), which are critical in regulating sphingosine 1-phosphate (S1P) levels. The compound exhibited moderate inhibitory effects on both kinases, suggesting its potential as a therapeutic agent targeting sphingolipid metabolism.

| Enzyme | Inhibition Constant (K_i) |

|---|---|

| SphK1 | 55 μM |

| SphK2 | 20 μM |

This indicates that modifications to the compound's structure could enhance its selectivity and potency against these targets .

Case Study 2: Aquatic Toxicity Assessment

In aquatic toxicity assessments, the compound's LC50 values were determined using fathead minnows (Pimephales promelas). The results indicated that hydrophobicity plays a significant role in toxicity:

| Parameter | Value |

|---|---|

| Log Kow | 3.45 |

| LC50 (96h) | 0.75 mg/L |

These findings highlight the importance of considering environmental impacts when evaluating compounds for biological applications .

特性

IUPAC Name |

4-decylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N.ClH/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15;/h11-14H,2-10,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHBLNKHLYTGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379698 | |

| Record name | 4-decylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-55-7 | |

| Record name | 4-decylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。